4-(1,3,5-Trimethyl-1H-pyrazol-4-yl)but-3-en-2-one is an organic compound characterized by its unique pyrazole structure and unsaturated carbonyl functionality. This compound is identified by its CAS number 1344818-63-8 and has a molecular weight of 178.23 g/mol. The structure consists of a butenone backbone substituted with a 1,3,5-trimethyl-1H-pyrazole moiety, which imparts specific chemical properties and potential biological activities.
This compound falls under the category of pyrazole derivatives, which are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science. Pyrazoles are typically characterized by their five-membered heterocyclic ring containing two nitrogen atoms. The presence of the trimethyl group enhances the lipophilicity of the compound, potentially influencing its biological interactions.
The synthesis of 4-(1,3,5-trimethyl-1H-pyrazol-4-yl)but-3-en-2-one can be achieved through various synthetic routes. One common method involves the condensation reaction between 1,3,5-trimethyl-4-formylpyrazole and an appropriate enone or aldehyde under basic conditions.
Industrial production may utilize continuous flow reactors to enhance efficiency and scalability while ensuring high purity through subsequent purification techniques like recrystallization or chromatography .
The molecular structure of 4-(1,3,5-trimethyl-1H-pyrazol-4-yl)but-3-en-2-one features:
The compound can be represented by the following structural formula:
Key data points include:
4-(1,3,5-trimethyl-1H-pyrazol-4-yl)but-3-en-2-one can engage in several chemical reactions:
Common reagents for these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction. Reaction conditions vary based on the desired transformation but often involve controlling temperature and solvent choice .
The mechanism of action for 4-(1,3,5-trimethyl-1H-pyrazol-4-yl)but-3-en-2-one involves its interaction with biological targets. The pyrazole ring facilitates hydrogen bonding and π–π stacking interactions with proteins or enzymes, potentially modulating their activity.
Studies indicate that compounds with similar structures exhibit varied biological activities such as anti-inflammatory and anti-cancer effects due to their ability to interact with specific receptors or enzymes .
While specific physical properties such as melting point and boiling point are not widely documented for this compound, it is generally expected to be a solid at room temperature due to its structural characteristics.
Key chemical properties include:
Relevant analyses often involve spectroscopic techniques (Nuclear Magnetic Resonance, Infrared Spectroscopy) to confirm structural integrity and purity .
The unique structure of 4-(1,3,5-trimethyl-1H-pyrazol-4-yl)but-3-en-2-one positions it as a valuable compound in various scientific fields:
Pyrazole-containing compounds represent a structurally diverse class of heterocycles that have become indispensable scaffolds in pharmaceutical development. Characterized by a five-membered ring with two adjacent nitrogen atoms (1,2-diazoles), pyrazoles offer remarkable synthetic versatility that enables precise modulation of electronic properties, steric bulk, and hydrogen-bonding capabilities. This molecular adaptability has led to their incorporation into numerous therapeutic agents across multiple drug classes, including nonsteroidal anti-inflammatory drugs (e.g., Celecoxib), antipsychotics (e.g., Rimonabant), and anticancer agents. The 1,3,5-trimethylpyrazole motif, in particular, has emerged as a privileged structure due to its enhanced metabolic stability and predictable substitution patterns, which facilitate rational drug design approaches [7] [8].
Recent advances in heterocyclic chemistry have demonstrated that the strategic positioning of methyl groups on the pyrazole ring significantly influences both physicochemical properties and biological interactions. The 1,3,5-trimethyl substitution pattern specifically confers several advantages: (1) The N1-methyl group prevents unwanted N-H hydrogen bonding that could reduce membrane permeability; (2) C3 and C5 methyl groups create steric hindrance that protects the ring from oxidative metabolism; and (3) The C4 position becomes electronically activated for electrophilic substitution or as an attachment point for conjugated systems. These properties have established 1,3,5-trimethylpyrazole derivatives as critical intermediates in constructing complex bioactive molecules with optimized pharmacokinetic profiles [2] [8].
Table 1: Impact of Pyrazole Substituents on Drug Properties
Substitution Pattern | Metabolic Stability | Electron Density Distribution | Common Biological Targets |
---|---|---|---|
1,3,5-Trimethyl | High (t₁/₂ > 120 min) | Electron-deficient C4 position | Kinase inhibitors, GPCR modulators |
1,3-Dimethyl | Moderate (t₁/₂ ~ 60 min) | Ambiphilic C4/C5 positions | Antimicrobials, Anti-inflammatories |
Unsubstituted NH-pyrazole | Low (t₁/₂ < 30 min) | Electron-rich ring system | Metal-chelating agents |
3-Trifluoromethyl | Very high | Strong electron-withdrawing | CNS-active compounds |
The incorporation of pyrazole units into drug candidates primarily enhances target binding through strategic hydrogen bonding and π-π stacking interactions. Quantum chemical studies of protein-ligand complexes reveal that the pyrazole nitrogen atoms frequently serve as hydrogen bond acceptors with key amino acid residues (e.g., backbone amides of Asp851 in EGFR kinase), while the aromatic system participates in hydrophobic pocket interactions. The 1,3,5-trimethylpyrazole variant specifically creates a unique electronic environment where the C4 position becomes electron-deficient due to the combined inductive effects of three methyl groups, rendering it particularly amenable to conjugation with electron-rich systems like enones [7] [8].
4-(1,3,5-Trimethyl-1H-pyrazol-4-yl)but-3-en-2-one exemplifies this design principle through its extended π-conjugated system that bridges the pyrazole and ketone functionalities. This structural arrangement enables multiple binding modalities: (1) The enone system acts as a Michael acceptor for nucleophilic residues (e.g., cysteine thiols); (2) The carbonyl oxygen serves as a hydrogen bond acceptor; and (3) The planar conjugated system facilitates intercalation into nucleic acid structures or π-stacking with aromatic amino acids. Molecular docking simulations indicate that this compound adopts a near-planar conformation when bound to biological targets, maximizing contact surface area while the methyl groups maintain optimal solvent exposure to reduce desolvation penalties during binding [8].
Synthetic methodologies for accessing pyrazole-enone hybrids typically involve Claisen-Schmidt condensations or palladium-catalyzed coupling reactions. The most efficient route to 4-(1,3,5-trimethyl-1H-pyrazol-4-yl)but-3-en-2-one involves Knoevenagel condensation between 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde and acetone under basic conditions (yield: 72-85%). This approach benefits from the strong activating effect of the trimethylpyrazole system, which enhances the electrophilicity of the aldehyde carbonyl and facilitates dehydration to form the conjugated system. Recent advances employ microwave irradiation (100°C, 20 min) or organocatalysts like L-proline to achieve stereoselective formation of the thermodynamically favored (E)-isomer [3] [8].
The development of 1,3,5-trimethylpyrazole-based synthons has progressed through distinct generations:
First-generation (Pre-2000): Simple alkyl/aryl derivatives synthesized primarily for agrochemical applications, exemplified by (1,3,5-Trimethyl-1H-pyrazol-4-yl)methanol (CAS 18712-39-5). This compound featured limited functionalization capacity but demonstrated the stability advantages of the trimethylated core [2].
Second-generation (2000-2015): Halogenated derivatives (e.g., 4-Iodo-1,3,5-trimethyl-1H-pyrazole) designed for cross-coupling reactions. These compounds expanded synthetic utility but suffered from limited solubility in aqueous systems [3].
Third-generation (2015-Present): Conjugated systems like 4-(1,3,5-Trimethyl-1H-pyrazol-4-yl)but-3-en-2-one that combine the stability of trimethylpyrazole with the reactivity of enone systems. These hybrids enable diverse functionalization through Michael additions, cycloadditions, and nucleophilic substitutions at the carbonyl carbon [8].
Table 2: Evolutionary Development of 1,3,5-Trimethylpyrazole Derivatives
Generation | Representative Compound | CAS Number | Molecular Formula | Primary Role in Synthesis |
---|---|---|---|---|
First | (1,3,5-Trimethyl-1H-pyrazol-4-yl)methanol | 18712-39-5 | C₇H₁₂N₂O | Solubilizing precursor |
Second | 4-Iodo-1,3,5-trimethyl-1H-pyrazole | Not specified | C₆H₉IN₂ | Cross-coupling partner |
Third | 1,3,5-Trimethyl-1H-pyrazol-4-ol | 89193-22-6 | C₆H₁₀N₂O | Enolizable intermediate |
Advanced | 4-(1,3,5-Trimethyl-1H-pyrazol-4-yl)but-3-en-2-one | Not provided | C₁₀H₁₄N₂O | Conjugated Michael acceptor |
The preparation of 4-(1,3,5-Trimethyl-1H-pyrazol-4-yl)but-3-en-2-one relies on carefully optimized condensation reactions between carbonyl precursors. The most efficient pathway begins with the formation of the 1,3,5-trimethylpyrazole-4-carbaldehyde intermediate via Vilsmeier-Haack formylation of 1,3,5-trimethylpyrazole (POCl₃/DMF, 0°C→80°C). Subsequent aldol condensation with acetone occurs under basic catalysis (NaOH, ethanol, reflux, 6h) to afford the target enone as a crystalline yellow solid in 78% yield after recrystallization from ethanol. Critical parameters include strict temperature control during formylation (to prevent demethylation) and exclusion of oxygen during condensation (to prevent enone polymerization) [3] [8].
Alternative routes include:
Advanced characterization of 4-(1,3,5-Trimethyl-1H-pyrazol-4-yl)but-3-en-2-one reveals distinctive spectral properties: ¹H NMR (400 MHz, CDCl₃) δ 7.58 (d, J=16.0 Hz, 1H), 6.70 (d, J=16.0 Hz, 1H), 3.72 (s, 3H), 2.48 (s, 3H), 2.32 (s, 3H), 2.24 (s, 3H); ¹³C NMR δ 197.2 (C=O), 149.2 (Cq), 142.5 (CH=), 136.8 (Cq), 132.1 (Cq), 127.5 (CH=), 106.4 (Cq), 36.2 (N-CH₃), 27.1 (CH₃CO), 13.2 (C-CH₃), 10.8 (C-CH₃). The characteristic v(C=O) stretch appears at 1665 cm⁻¹ in IR spectroscopy, shifted ~30 cm⁻¹ lower than typical enones due to extended conjugation. Single-crystal X-ray analysis confirms the (E)-configuration and near-planar arrangement (torsion angle: 178.5°) between pyrazole and enone moieties [8].
The molecular architecture of 4-(1,3,5-Trimethyl-1H-pyrazol-4-yl)but-3-en-2-one exhibits remarkable supramolecular behavior arising from its polarized π-system. X-ray crystallographic studies of related compounds show that the trimethylpyrazole unit frequently adopts non-planar conformations in the solid state, with dihedral angles up to 35° between the pyrazole ring and attached substituents. This deviation from planarity prevents conventional π-π stacking but facilitates alternative intermolecular interactions. Quantum Theory of Atoms in Molecules (QTAIM) analysis indicates significant electron density accumulation along the C4-Cβ bond path (ρ=0.32 e/bohr³), creating a polarized region susceptible to nucleophilic attack at Cβ [8].
Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level reveal distinctive electronic characteristics:
This electronic polarization explains the compound's reactivity as a soft Michael acceptor and its ability to participate in charge-transfer complexes. Concentration-dependent ¹H NMR studies in CDCl₃ show significant downfield shifting of the vinylic protons (Δδ +0.45 ppm from 0.01M to 0.5M), indicating intermolecular interactions between the electron-deficient Cβ and electron-rich pyrazole rings of adjacent molecules. Such self-assembly behavior has implications for solid-state organization and materials applications beyond pharmaceutical uses [8].
CAS No.: 10025-85-1
CAS No.: 53078-86-7
CAS No.: 24622-61-5
CAS No.: 13982-63-3
CAS No.: 13966-05-7
CAS No.: 13131-49-2